molecular formula C10H8FNO4 B12895438 (5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 918543-51-8

(5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B12895438
CAS No.: 918543-51-8
M. Wt: 225.17 g/mol
InChI Key: KCXSGKFVFCPKPQ-QMMMGPOBSA-N
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Description

(S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a fluorophenyl group, an oxazolidine ring, and a carboxylic acid functional group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid typically involves the coupling of amines, carbon dioxide, and halides. This method is efficient and avoids overalkylation of the carbamate, maintaining the chiral integrity of the substrate . Another approach involves the use of copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides, providing α-substituted amides or N-protected amines in a single step .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nonmetallic regenerable reagents and catalysts like DBU for CO2 capture can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include cesium carbonate, TBAI, and copper catalysts. Reaction conditions often involve mild temperatures and short reaction times to prevent racemization and ensure high selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can form electron donor-acceptor complexes, facilitating various chemical transformations. The oxazolidine ring and carboxylic acid functional group contribute to the compound’s reactivity and binding affinity with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid is unique due to its chiral nature and the presence of an oxazolidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918543-51-8

Molecular Formula

C10H8FNO4

Molecular Weight

225.17 g/mol

IUPAC Name

(5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C10H8FNO4/c11-6-2-1-3-7(4-6)12-5-8(9(13)14)16-10(12)15/h1-4,8H,5H2,(H,13,14)/t8-/m0/s1

InChI Key

KCXSGKFVFCPKPQ-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](OC(=O)N1C2=CC(=CC=C2)F)C(=O)O

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

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